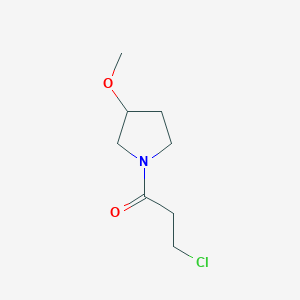

3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds like 3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Compounds

3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one has been utilized in the synthesis of complex compounds. For instance, it was used in synthesizing various model compounds for the conjugated heterocyclic ring system of antibiotic roseophilin, involving key steps like the coupling reactions of furan derivatives with different aldehydes and ketones (Nakatani et al., 1995).

Molecular Structure and Bonding Studies

This compound is also central in studies exploring hydrogen-bonded chains and molecular structures. In particular, research on 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone highlighted the formation of C(10) chains via hydrogen bonds, offering insights into the complex bonding interactions in molecular systems (Trilleras et al., 2005).

Catalytic Applications in Chemical Reactions

The compound has been reported to play a role in catalytic processes. For instance, it was used in the preparation of ionic liquid-based Ru(II)–phosphinite compounds, demonstrating its efficacy as a catalyst in the transfer hydrogenation of various ketones. This highlights its potential in facilitating efficient chemical transformations (Aydemir et al., 2014).

Development of Pharmaceutical Agents

In pharmaceutical sciences, compounds related to this compound have been explored for their potential in drug development. Research in this field includes the study of nonpeptide alphavβ3 antagonists, where related compounds showed promise for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Synthesis of Physiologically Active Compounds

The compound is instrumental in synthesizing physiologically active compounds, particularly in agrochemistry and pharmaceuticals. For instance, 3-halopyrroles, potential physiologically active compounds, were efficiently prepared from related compounds, showcasing the utility of this compound in generating bioactive molecules (Kimpe et al., 1997).

Wirkmechanismus

Target of Action

Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound might interact with its targets in a unique manner, leading to specific changes.

Biochemical Pathways

It is known that pyrrolidine derivatives can influence various biological activities, suggesting that this compound may also affect multiple pathways .

Pharmacokinetics

The introduction of heteroatomic fragments in molecules like this one is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that this compound may also have diverse effects .

Action Environment

The spatial orientation of substituents in pyrrolidine compounds can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . This suggests that environmental factors could potentially influence the action of this compound.

Biochemische Analyse

Biochemical Properties

3-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The pyrrolidine ring in its structure allows it to act as a scaffold for binding to various enzymes, potentially inhibiting or activating them . For instance, compounds with similar structures have been shown to inhibit carbonic anhydrase isoenzymes, which are involved in several physiological processes . The chloro group may also contribute to its binding affinity by forming halogen bonds with target proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that similar compounds can induce cell apoptosis, arrest cells in specific phases of the cell cycle, and inhibit polymerization of tubulin

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their activity. The compound’s structure allows it to fit into the active sites of enzymes, either inhibiting or activating them . Additionally, the presence of the chloro group may facilitate the formation of covalent bonds with target proteins, leading to irreversible inhibition. Changes in gene expression may also occur as a result of these interactions, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that similar compounds can degrade over time, leading to a decrease in their efficacy . Long-term exposure to this compound may result in changes in cellular metabolism and function, which need to be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating enzyme activity . At higher doses, toxic or adverse effects may occur, including damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The presence of the methoxy group may influence its metabolic stability and the rate of its clearance from the body. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cell membranes . Its distribution within tissues can affect its localization and accumulation, influencing its overall efficacy and potential side effects. Studying these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

3-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-12-7-3-5-10(6-7)8(11)2-4-9/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQLNOIRNIGJNRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

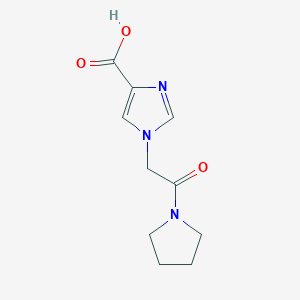

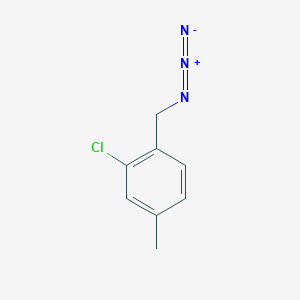

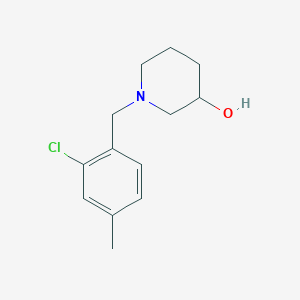

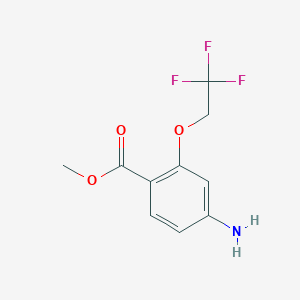

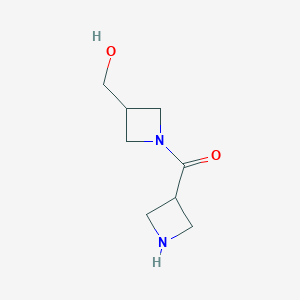

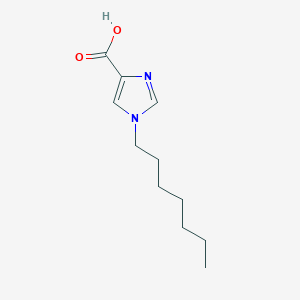

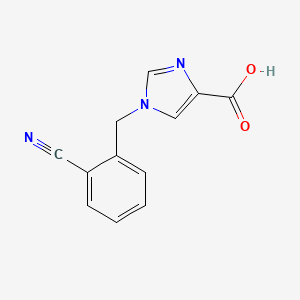

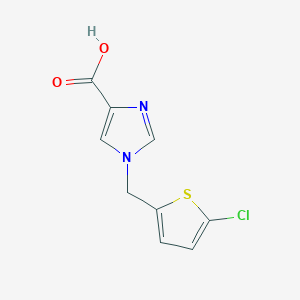

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.